2-(Diaminomethylidene)propanedinitrile

Description

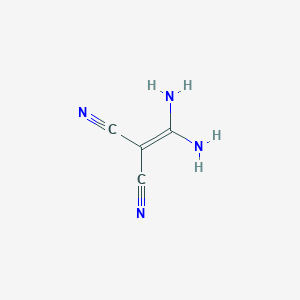

Structure

3D Structure

Properties

IUPAC Name |

2-(diaminomethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3(2-6)4(7)8/h7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWULLXFVTZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382649 | |

| Record name | Propanedinitrile, (diaminomethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-12-8 | |

| Record name | 2-(Diaminomethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, (diaminomethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(diaminomethylidene)propanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(diaminomethylidene)propanedinitrile, a molecule of significant interest due to its unique electronic and structural properties. As a highly functionalized derivative of malononitrile, this compound holds potential as a versatile building block in the development of novel therapeutic agents and functional materials. This document details a proven synthetic protocol, delves into the mechanistic underpinnings of the reaction, and provides a thorough guide to the essential analytical techniques for its characterization, including X-ray crystallography, and spectroscopic methods. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize, purify, and validate this important chemical entity.

Introduction: The Chemical Significance of this compound

This compound, also known as 1,1-diamino-2,2-dicyanoethylene, is a crystalline organic compound with the molecular formula C₄H₄N₄[1]. Its structure is characterized by a central carbon-carbon double bond, with one carbon atom bearing two cyano groups and the other bearing two amino groups. This push-pull electronic configuration, where the electron-donating amino groups are conjugated with the electron-withdrawing cyano groups, imparts unique chemical reactivity and physical properties to the molecule.

The high density of nitrogen atoms and the presence of multiple functional groups make this compound an attractive scaffold for the synthesis of a variety of heterocyclic compounds, which are prevalent in many biologically active molecules. The exploration of its derivatives is an active area of research, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers seeking to work with this versatile compound.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be reliably achieved through the reaction of malononitrile with hydrogen cyanide, followed by a base-catalyzed rearrangement. The following protocol is based on established and validated procedures.

Underlying Principles of the Synthesis

The synthesis leverages the high reactivity of malononitrile, a classic active methylene compound[2]. The acidity of the methylene protons in malononitrile allows for its facile deprotonation to form a stabilized carbanion. This nucleophilic carbanion can then react with a suitable electrophile. While various synthetic strategies involving malononitrile are known, including Knoevenagel condensations and Michael additions, the direct synthesis of this compound requires the introduction of a diaminomethylene group.

The chosen method involves the in-situ formation of a key intermediate, which then undergoes an intramolecular rearrangement to yield the final product. The causality behind the experimental choices lies in controlling the reaction conditions to favor the desired product over potential side reactions, such as polymerization of the starting materials.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Malononitrile | C₃H₂N₂ | 66.06 | >99% |

| Hydrogen Cyanide | HCN | 27.03 | (Generated in situ or used as a solution) |

| Triethylamine | (C₂H₅)₃N | 101.19 | >99% |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

-

Initial Charge: Charge the flask with malononitrile (1.0 eq) and anhydrous toluene.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Reactants: Slowly add a solution of hydrogen cyanide (1.0 eq) and triethylamine (catalytic amount) in toluene from the dropping funnel to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 3 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), the solid product is isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to yield crystalline this compound.

Self-Validation: The success of the synthesis can be validated at each stage. The consumption of malononitrile can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product must be confirmed by the characterization techniques detailed in the following section.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the molecule.

Crystal Structure Data:

The crystal structure of this compound has been determined and is available from the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Value |

| CCDC Number | 126722[1] |

| Empirical Formula | C₄H₄N₄ |

| Formula Weight | 108.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

The crystal structure reveals a planar molecule with significant intermolecular hydrogen bonding between the amino groups and the nitrogen atoms of the cyano groups of adjacent molecules. This network of hydrogen bonds contributes to the stability of the crystalline solid.

Caption: Workflow for the characterization of the synthesized product.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet corresponding to the four equivalent protons of the two amino groups. The chemical shift of this peak will be influenced by the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for confirming the carbon skeleton. The spectrum is expected to show three distinct signals:

-

A signal for the two equivalent cyano carbons.

-

A signal for the dicyanomethylene carbon.

-

A signal for the diaminomethylene carbon.

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies to be observed include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3200-3400 |

| C≡N (Cyano) | Stretching | ~2200 |

| C=C (Alkene) | Stretching | ~1600 |

| N-H (Amino) | Bending | ~1600-1650 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. In the mass spectrum, a prominent molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of this compound (108.11 g/mol ).

Properties and Potential Applications

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₄N₄ |

| Molecular Weight | 108.11 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | This compound |

| CAS Number | 1187-12-8 |

Applications in Drug Development and Research

The unique structural and electronic features of this compound make it a valuable precursor in organic synthesis. Its derivatives have been investigated for a range of biological activities. The presence of multiple hydrogen bond donors and acceptors suggests that molecules derived from this scaffold could interact with biological targets such as enzymes and receptors.

While direct applications of the parent compound in drug development are not extensively documented, its role as a versatile building block for the synthesis of medicinally promising heterocyclic compounds is an area of active investigation.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. By following the outlined protocol and employing the specified characterization techniques, researchers can reliably produce and validate this important chemical compound. The foundational knowledge presented here is intended to facilitate further exploration of its chemistry and to unlock its potential in the development of novel molecules with applications in drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 126722. Retrieved from [Link]

-

SciSpace. (2022). 1,1-Diamino-2,2-dinitroethene (DADNE, FOX-7) – Properties and Formulations (a Review). Retrieved from [Link]

- Google Patents. (n.d.). US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile.

-

MDPI. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Retrieved from [Link]

-

SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(diaminomethylidene)propanedinitrile: A Versatile Building Block in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(diaminomethylidene)propanedinitrile, a highly functionalized and reactive chemical intermediate. The document delineates its chemical structure, nomenclature, and physicochemical properties, including crystallographic data. While experimental spectroscopic data is not widely available, a detailed analysis of predicted spectral characteristics is presented to aid in characterization. A robust, step-by-step synthesis protocol is provided, alongside a critical discussion of the compound's reactivity. Emphasis is placed on its application as a versatile C3N2 synthon in the construction of diverse heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and materials science. Safety and handling protocols are also outlined. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.

Nomenclature and Chemical Identification

This compound is a small organic molecule that serves as a valuable precursor in various synthetic pathways. Its identity is established by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1187-12-8 | [1] |

| Molecular Formula | C₄H₄N₄ | [1] |

| Molecular Weight | 108.10 g/mol | [1] |

| Synonyms | diamino methylidenemalononitrile, 2,2-dicyanoethanimidamide | [1] |

| InChI Key | KBGWULLXFVTZCA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(#N)C(=C(N)N)C#N | [1] |

Molecular Structure and Physicochemical Properties

The structure of this compound features a propanedinitrile backbone substituted with a diaminomethylidene group. This arrangement results in a conjugated system, rendering the molecule highly reactive and useful in synthesis.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The computed physicochemical properties of the molecule are summarized below, providing insight into its behavior in various chemical environments.

| Property | Value | Unit |

| Molecular Weight | 108.043596145 | Da (Exact Mass) |

| XLogP3 | -1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Topological Polar Surface Area | 99.6 | Ų |

Data sourced from PubChem[1].

Crystallography

The solid-state structure of this compound has been determined by X-ray crystallography. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC).

-

CCDC Number: 126722

-

Associated Publication DOI: [1]

The crystal structure analysis reveals a planar molecule with significant intermolecular hydrogen bonding between the amine protons and the nitrile nitrogen atoms of adjacent molecules. This network of hydrogen bonds contributes to the stability of the crystal lattice. For researchers in materials science, this structural information is critical for understanding solid-state packing and designing materials with specific optical or electronic properties.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple.

-

Amine Protons (NH₂): A broad singlet is anticipated, likely in the range of δ 5.0-8.0 ppm. The chemical shift and peak shape will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework.

-

Nitrile Carbons (-C≡N): Two signals are expected in the characteristic downfield region for nitriles, approximately δ 115-120 ppm.

-

Olefinic Carbons (=C<): The central C=C double bond should produce two signals. The carbon bearing the two nitrile groups (C(CN)₂) is predicted to be significantly shielded (approx. δ 70-85 ppm) due to the push-pull electronic effect. The carbon bearing the two amino groups (C(NH₂)₂) will be deshielded, appearing further downfield (approx. δ 160-170 ppm).

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show strong, characteristic absorption bands for its key functional groups.

-

N-H Stretching: A pair of sharp to medium bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C≡N Stretching: A strong, sharp absorption band around 2200-2220 cm⁻¹ is characteristic of the conjugated nitrile groups.

-

C=C Stretching: An absorption in the 1580-1620 cm⁻¹ region, characteristic of the central double bond.

-

N-H Bending: A band around 1600-1650 cm⁻¹, which may overlap with the C=C stretch.

Predicted Mass Spectrum

In mass spectrometry using electron ionization (EI-MS), the following is expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 108, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound can be achieved through the condensation of malononitrile with a formamidine equivalent. The following protocol is adapted from established methodologies for related compounds[2].

Synthetic Workflow: Condensation of Malononitrile

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol

Causality: The reaction proceeds via the nucleophilic attack of the malononitrile carbanion, generated in situ by the weak base, onto the electrophilic carbon of the formamidine cation. The subsequent elimination of acetic acid and ammonia drives the reaction to completion. Methanol is a suitable polar solvent that dissolves the reactants.

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add malononitrile (6.6 g, 0.1 mol) and formamidine acetate (10.4 g, 0.1 mol).

-

Solvation: Add 100 mL of methanol to the flask.

-

Base Addition: While stirring, add a solution of 6 N methanolic ammonia (20 mL, 0.12 mol) dropwise over 15 minutes. The addition of a weak base is crucial to deprotonate the malononitrile without causing self-polymerization and to neutralize the acetate salt[2].

-

Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from hot ethanol or isopropanol to yield the final product as a crystalline solid.

-

Validation: The structure and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 4, alongside melting point analysis.

Reactivity and Synthetic Applications

The true value of this compound lies in its versatility as a synthetic intermediate. The combination of nucleophilic amine groups, electrophilic nitrile groups, and a conjugated backbone allows it to participate in a wide array of chemical transformations, particularly cyclocondensation reactions to form heterocycles[3].

Role as a C3N2 Synthon for Pyrimidine Synthesis

A primary application for this molecule is in the synthesis of substituted 4,6-diaminopyrimidines. It acts as a three-carbon, two-nitrogen (C3N2) synthon that can react with various 1,3-dielectrophiles. For drug discovery programs, this is a powerful strategy for rapidly generating libraries of pyrimidine-based compounds, a core scaffold in many pharmaceuticals.

Mechanism: The reaction with a β-ketoester, for example, involves a tandem reaction sequence. Initially, one of the amino groups acts as a nucleophile, attacking one of the carbonyl carbons of the ketoester. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl, leading to dehydration and the formation of the stable aromatic pyrimidine ring.

Caption: Synthesis of a pyrimidine core via cyclocondensation.

This reactivity makes this compound a superior alternative to malononitrile itself in certain contexts, as it introduces the key amino functionalities directly into the target heterocyclic system.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Code | Hazard Statement | Class |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Danger) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Warning) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Warning) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Warning) |

Data sourced from PubChem[1].

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, a laboratory coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Weigh and handle the solid carefully.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a potent and versatile chemical building block with a rich reaction chemistry. Its highly functionalized structure provides an efficient entry point for the synthesis of complex nitrogen-containing heterocycles, particularly substituted pyrimidines, which are of high value in drug discovery and materials science. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an analysis of its synthetic potential, offering a foundational resource for researchers aiming to incorporate this valuable intermediate into their work.

References

- Max, F., & S-Based, A. (1972). U.S. Patent No. 3,660,463. U.S.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783443, this compound. [Link]

-

Cambridge Crystallographic Data Centre. CCDC 126722. [Link]

-

Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(5), 3893–3901. [Link]

-

Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity, 22(1), 207–224. [Link]

-

NIST. (n.d.). Propanedinitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Alizadeh, A., & Zohreh, N. (2012). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 2(30), 11335-11357. [Link]

Sources

- 1. This compound | C4H4N4 | CID 2783443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3660463A - Synthesis of aminomethylene malononitrile - Google Patents [patents.google.com]

- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Novel Diaminomethylidene Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Scaffold - A New Frontier in Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. In this landscape, the diaminomethylidene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide is conceived not as a rigid protocol book, but as a dynamic framework for researchers, scientists, and drug development professionals. It aims to provide not just the "how" but, more critically, the "why" behind the experimental exploration of this promising class of compounds. We will delve into the core methodologies for assessing their biological activity, from initial in vitro screens to preliminary in vivo evaluations, all while grounding our discussion in the principles of scientific integrity and logical experimental design.

Part 1: The Foundation - Synthesis and Characterization of Diaminomethylidene Compounds

The journey of any novel compound from a conceptual structure to a potential therapeutic begins with its synthesis. The versatility of the diaminomethylidene core allows for a wide array of structural modifications, enabling the fine-tuning of its physicochemical and biological properties.

General Synthetic Strategies: A Modular Approach

A common and efficient route to synthesize diaminomethylidene compounds involves the condensation of a suitable amine with a reactive carbonyl or equivalent species. This modular approach allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).[1][2][3]

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of diaminomethylidene compounds.

The choice of starting materials is paramount. For instance, the use of readily available diazinanes and aryl amines can serve as an advantageous foundation for creating libraries of compounds for screening.[1][2]

Part 2: Deciphering Biological Activity - A Comprehensive In Vitro Evaluation

With a novel diaminomethylidene compound in hand, the next critical phase is to systematically evaluate its biological activity. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is often the most efficient strategy.

Foundational Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cell viability.[4][5] Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily mediated by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the diaminomethylidene compound (e.g., from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Assessing Genotoxicity: The Cytokinesis-Block Micronucleus Cytome (CBMN-cyt) Assay

Beyond simple viability, it is crucial to understand if a compound induces DNA damage or chromosomal instability. The CBMN-cyt assay is a comprehensive method to assess cytostatic and genotoxic effects.[4] This assay scores various nuclear anomalies in cells whose cytokinesis has been blocked, providing insights into chromosome breakage and loss.

Experimental Protocol: CBMN-cyt Assay

-

Cell Culture and Treatment: Culture cells (e.g., human peripheral blood lymphocytes) and treat with the diaminomethylidene compound at various concentrations.[4]

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis and allow for the formation of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or DAPI).

-

Microscopic Analysis: Score at least 1000 binucleated cells per treatment group for the presence of micronuclei, nucleoplasmic bridges, and nuclear buds.

-

Data Interpretation: An increase in the frequency of these anomalies indicates potential genotoxicity.[4]

Antimicrobial Activity: Determining MIC and MBC

Many heterocyclic compounds, including diaminomethylidene derivatives, exhibit promising antimicrobial properties.[6] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the diaminomethylidene compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Table 1: Exemplary Biological Activities of Novel Diaminomethylidene Compounds

| Compound Class | Target/Assay | Model System | Key Findings | Reference |

| Arylaminomethylidene of diazinetriones | Cytotoxicity | LN229 Glioblastoma cells | A vinylamine with 1,3-diazinane-2,4,6-trione and 1-anthraquinone moiety showed ~70% tumor cell death at 1µg/ml. | [1] |

| Diamide | Radiosensitization | Cultured cells | Acts as a hypoxic radiosensitizer by oxidizing cellular reducing species. | [8] |

| 2,4-diaminopyrimidine derivatives | Anticancer | A549, HCT-116, PC-3, MCF-7 cell lines | Showed potent antitumor activities with IC50 values in the low micromolar range. | [9] |

| Aminoguanidinium-containing tetralone derivatives | Antibacterial | ESKAPE pathogens | Demonstrated strong activity, particularly against Gram-positive bacteria, with MICs as low as 0.5 µg/mL. | [7] |

Elucidating the Mechanism of Action: Enzyme Inhibition and Beyond

Understanding how a compound exerts its biological effect is a critical step in drug development. For some diaminomethylidene derivatives, inhibition of key enzymes like topoisomerase II has been identified as a mechanism of action.[2]

Caption: Putative mechanism of action for certain diaminomethylidene compounds as Topoisomerase II inhibitors.

Experimental Approach: Topoisomerase II Inhibition Assay

-

Enzyme and Substrate: Utilize purified human topoisomerase II and a suitable DNA substrate (e.g., supercoiled plasmid DNA).

-

Reaction Mixture: Set up a reaction mixture containing the enzyme, DNA, ATP, and varying concentrations of the diaminomethylidene compound.

-

Incubation: Incubate the reaction at 37°C to allow for the topoisomerase-mediated DNA relaxation or cleavage.

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. Inhibition of the enzyme will result in a decrease in the amount of relaxed or linearized DNA.

Further mechanistic studies can include cell cycle analysis by flow cytometry to see if the compounds cause arrest at specific phases, and DNA binding studies using techniques like fluorimetric titration to assess direct interaction with DNA.[10]

Part 3: From the Bench to Preclinical Models - In Vivo Evaluation

Promising in vitro data provides the rationale for advancing a compound to in vivo testing. These studies are essential for evaluating efficacy and safety in a whole-organism context.

Assessing In Vivo Efficacy: The Mouse Xenograft Model

For anticancer drug development, the subcutaneous xenograft model is a widely used and well-established method to evaluate the in vivo efficacy of a test compound.

Experimental Protocol: Mouse Xenograft Model for Anticancer Efficacy

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, MDA-MB-231) into the flank of immunocompromised mice.[11]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the diaminomethylidene compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[12]

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

ADME/Tox Profiling: A Critical Step for Drug Development

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound, is crucial for its development as a drug.[13] In vivo ADME studies often utilize radiolabeled compounds to track their fate in the organism.[13]

Table 2: Key Parameters in a Preliminary In Vivo ADME/Tox Profile

| Parameter | Method | Rationale |

| Acute Toxicity | Dose escalation study in rodents | To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[11] |

| Pharmacokinetics (PK) | Blood sampling at various time points post-dosing | To determine key PK parameters such as Cmax, Tmax, AUC, and half-life. |

| Bioavailability | Comparison of plasma concentrations after oral and intravenous administration | To assess the fraction of the administered dose that reaches systemic circulation. |

| Tissue Distribution | Quantitative Whole-Body Autoradiography (QWBA) with radiolabeled compound | To visualize and quantify the distribution of the compound and its metabolites in various tissues.[13] |

| Metabolism | Analysis of plasma, urine, and feces for metabolites | To identify the major metabolic pathways and the structures of the metabolites. |

| Excretion | Collection and analysis of urine and feces | To determine the primary routes and rate of elimination of the compound and its metabolites. |

Part 4: The Path Forward - Data Synthesis and Future Perspectives

The comprehensive biological evaluation of novel diaminomethylidene compounds generates a wealth of data that must be carefully analyzed to guide further drug development efforts.

Structure-Activity Relationship (SAR) Analysis

By comparing the biological activity data of a series of structurally related diaminomethylidene compounds, it is possible to elucidate key structure-activity relationships. For example, variations in the aromatic substituents or the nature of the heterocyclic core can significantly impact cytotoxicity or antimicrobial activity.[1][9] This information is invaluable for designing the next generation of compounds with improved potency and selectivity.

Future Directions

The diaminomethylidene scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

-

Expanding the Chemical Space: Synthesizing more diverse libraries of diaminomethylidene compounds to explore a wider range of biological targets.

-

Target Identification and Validation: For compounds with interesting phenotypic effects, identifying their specific molecular targets is a key priority.

-

Combination Therapies: Investigating the potential of diaminomethylidene compounds to synergize with existing drugs to enhance efficacy and overcome resistance.[8]

-

Advanced In Vivo Models: Utilizing more sophisticated in vivo models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs), to better predict clinical outcomes.

The journey of a diaminomethylidene compound from a laboratory curiosity to a life-saving medicine is long and challenging. However, with a systematic and scientifically rigorous approach to understanding their biological activity, we can unlock the full therapeutic potential of this remarkable chemical class.

References

-

Jursic, B. S., et al. (2017). Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells. Bioorganic & Medicinal Chemistry, 25(19), 5218-5227. [Link]

-

Jursic, B. S., et al. (2017). Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells. PMC. [Link]

-

Vukovic, B., et al. (2021). Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex. PubMed Central. [Link]

-

Harris, J. W., & Shrieve, D. C. (1982). Diamide: Mechanisms of Action and Interactions With Other Sensitizers. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 791-793. [Link]

-

Stoyanov, G. S., et al. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Pharmaceuticals, 15(11), 1369. [Link]

-

Tzankova, V., et al. (2021). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Molecules, 26(23), 7229. [Link]

-

Dalla Via, L., et al. (2002). Dialkylaminoalkylindolonaphthyridines as Potential Antitumour Agents: Synthesis, Cytotoxicity and DNA Binding Properties. European Journal of Medicinal Chemistry, 37(6), 475-486. [Link]

-

Ilies, D. C., et al. (2021). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 26(16), 4983. [Link]

-

Kartsev, D. D., et al. (2020). Cytotoxic activity (cell viability, %) of selected compounds against several cancer cell lines at 50 μM concentration. ResearchGate. [Link]

-

DailyMed. (2023). FAMOTIDINE powder, for suspension. DailyMed. [Link]

-

Na-Bangchang, K., & Mungthin, M. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 9(12), 345. [Link]

-

Al-Majid, A. M., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health, 16(10), 1635-1658. [Link]

-

Josephy, P. D., et al. (1987). ortho-Substituent Effects on the in Vitro and in Vivo Genotoxicity of Benzidine Derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 182(4), 205-214. [Link]

-

Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1541-1557. [Link]

-

Burchall, J. J. (1995). History and future of antimicrobial diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 36(5), 753-761. [Link]

-

Gancarz, M., et al. (2022). Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. International Journal of Molecular Sciences, 23(3), 1205. [Link]

-

Rahman, M. L., et al. (2022). Screening of Antimicrobial and Antioxidant Properties of Ethylenediamine Mono-dithiocarbamate to Overcome the Resistance. Bangladesh Journal of Scientific and Industrial Research, 57(3), 183-190. [Link]

-

Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 27(19), 6591. [Link]

-

Bird, M. C., et al. (1987). Comparison of in vitro drug sensitivity by the differential staining cytotoxicity (DiSC) and colony-forming assays. British Journal of Cancer, 55(6), 669-672. [Link]

-

PubChem. (n.d.). 3-(diaminomethylidene)-1,1-dimethylguanidine;(1S,2S,3R,4S,5S). PubChem. [Link]

-

Gez, A. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6520. [Link]

-

Udenze, O. O., et al. (2021). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Molecules, 26(16), 4930. [Link]

-

McCarthy, C., et al. (2023). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 16(5), 743. [Link]

-

Ryan, D. S., & Feeney, R. E. (1975). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin. The Journal of Biological Chemistry, 250(3), 843-847. [Link]

-

Szymańska, E., et al. (2022). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 27(20), 7027. [Link]

-

McCarthy, C., et al. (2025). Feature Reviews in Medicinal Chemistry. ResearchGate. [Link]

-

Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry, 45(39), 11727-11736. [Link]

-

Paprocka, R., et al. (2021). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 26(16), 4932. [Link]

-

Gupta, R. S., et al. (1997). Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin. Anti-cancer drug design, 12(3), 203-220. [Link]

-

Capasso, C., et al. (2020). Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. ChemBioChem, 21(18), 2633-2640. [Link]

-

Kumar, S., et al. (2019). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 27(1), 1-19. [Link]

-

Ullah, F., et al. (2025). Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone: Biochemical and Histological Evidences. Current Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1332-1346. [Link]

-

Li, Y., et al. (2022). The Application of Biomedicine in Chemodynamic Therapy: From Material Design to Improved Strategies. International Journal of Nanomedicine, 17, 303-322. [Link]

-

Li, Y., & Raushel, F. M. (2005). Inhibitors designed for the active site of dihydroorotase. Bioorganic Chemistry, 33(6), 470-483. [Link]

-

Rajan, V. K., et al. (2021). Role of Photoactive Phytocompounds in Photodynamic Therapy of Cancer. Cancers, 13(16), 4073. [Link]

-

Chan, G. T. S., et al. (2023). Accelerating inhibitor discovery for deubiquitinating enzymes. Nature Communications, 14(1), 696. [Link]

-

López-Maldonado, A., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(18), 5544. [Link]

-

Mondal, J., & Koley, H. (2022). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. International Journal of Molecular Sciences, 23(19), 11463. [Link]

-

Mangano, G., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8251. [Link]

-

Singh, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

-

Salehi, B., et al. (2023). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Wolska, K., & Kaczor, A. A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4984. [Link]

-

Cambridge MedChem Consulting. (n.d.). Essential Reading for Medicinal Chemists. Cambridge MedChem Consulting. [Link]

Sources

- 1. Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors [mdpi.com]

- 6. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diamide: mechanisms of action and interactions with other sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Dialkylaminoalkylindolonaphthyridines as potential antitumour agents: synthesis, cytotoxicity and DNA binding properties [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone: Biochemical and Histological Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Guide to 2-(Diaminomethylidene)propanedinitrile: A Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diaminomethylidene)propanedinitrile, a highly functionalized and reactive molecule, has emerged as a cornerstone in synthetic organic chemistry for the construction of diverse heterocyclic scaffolds. Its unique electronic and structural features, characterized by vicinal nitrile groups and a polarized enamine system, render it an exceptionally versatile building block. This technical guide provides an in-depth exploration of its synthetic utility, focusing on the logical design of reaction pathways to yield a wide array of medicinally relevant heterocycles, including substituted pyridines, pyrimidines, and thiazoles. By elucidating the underlying reaction mechanisms and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this powerful precursor in drug discovery and development.

The Core Synthon: Understanding this compound

This compound, also known as diaminomethylidenepropanedinitrile, is a stable, crystalline solid that serves as a potent C3N2 synthon in heterocyclic chemistry. Its value lies in the strategic placement of electrophilic and nucleophilic centers, making it a prime candidate for a variety of cyclization reactions.

1.1 Structure and Physicochemical Properties

A thorough understanding of the precursor's properties is fundamental to its effective application.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1187-12-8 | [1] |

| Molecular Formula | C₄H₄N₄ | [1] |

| Molecular Weight | 108.10 g/mol | [1] |

| Appearance | Powder | |

| Storage | Room Temperature |

1.2 Synthesis of the Precursor

The precursor itself is readily synthesized from malononitrile, a common and inexpensive starting material. The dimerization of malononitrile under basic conditions yields 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a related and equally useful precursor often referred to as malononitrile dimer.[2][3] While the direct synthesis of this compound can vary, its derivatives are often generated in situ or from malononitrile dimer, highlighting the centrality of malononitrile in this chemical space.[2][4]

1.3 Reactivity Profile: A Dual-Character Reagent

The reactivity of this compound is governed by two key features:

-

Nucleophilic Amines: The two amino groups are nucleophilic and can readily attack electrophilic centers.

-

Electrophilic Nitrile Carbons: The nitrile groups are susceptible to nucleophilic attack, particularly after activation.

-

Activated Methylene Group: The central carbon, flanked by two nitrile groups, is highly acidic and can be deprotonated to form a potent nucleophile.

This electronic profile allows it to react with a wide range of bifunctional reagents to form various heterocyclic rings.

Synthesis of Six-Membered Heterocycles

The construction of six-membered rings, particularly pyridines and pyrimidines, represents one of the most powerful applications of this precursor. These scaffolds are ubiquitous in medicinal chemistry.[4]

2.1 Substituted Pyridines: The Thorose-Thorpe-Ziegler Reaction

A primary route to highly functionalized pyridines involves the reaction of malononitrile derivatives with various carbon sources. For instance, the multi-component reaction of an aldehyde, malononitrile (which can form the precursor in situ), and a thiol is a well-established method for synthesizing 2-amino-3,5-dicyano-6-sulfanylpyridines.[4][5]

Causality of the Mechanism: The reaction proceeds through a logical sequence of nucleophilic additions and cyclization, driven by the formation of a stable aromatic ring. The base catalyst is crucial for deprotonating the active methylene group of malononitrile, initiating the cascade.

Mechanism Workflow: Synthesis of 2-Amino-3,5-dicyano-6-sulfanylpyridines

Caption: Pseudo-4-Component Reaction pathway for substituted pyridine synthesis.

2.2 Pyrimidine Derivatives: Building Blocks of Life

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of bioactive molecules.[6][7] The synthesis of pyrimidines often involves the condensation of a three-carbon unit with an N-C-N fragment like guanidine or urea.[6][8] this compound can act as the C-C-C component in these syntheses.

The reaction with guanidine, for example, leads to the formation of highly substituted 2,4-diaminopyrimidines. The reaction is driven by the nucleophilic attack of the guanidine nitrogens onto the nitrile carbons, followed by cyclization and aromatization.

Synthesis of Five-Membered Heterocycles

The versatility of this compound extends to the synthesis of five-membered heterocyclic rings, such as thiazoles.

3.1 Thiazole Derivatives: The Hantzsch and Cook-Heilbron Approaches

Thiazoles are another class of heterocycles with significant applications in medicinal chemistry.[9][10] While the classic Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide, related pathways can utilize precursors like this compound.[9][11][12]

A plausible route involves the reaction of the precursor with an α-halocarbonyl compound. The amino group can first displace the halide, followed by intramolecular cyclization where the second amino group attacks one of the nitrile carbons, leading to the formation of an aminothiazole derivative. Alternatively, the Cook-Heilbron synthesis provides a route to 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, showcasing a related synthetic strategy.[13]

Mechanism Rationale: Thiazole Formation

Caption: A plausible reaction pathway for the synthesis of aminothiazoles.

Experimental Protocols: From Theory to Practice

4.1 General Safety and Handling Considerations

This compound and its precursors like malononitrile are toxic and must be handled with appropriate care.[1]

-

Toxicity: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Handling: Avoid creating dust. Use non-sparking tools.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

4.2 Protocol 1: One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines [5]

This protocol is an example of a highly efficient multi-component reaction for generating a library of substituted pyridines.

-

Step 1: Reagent Preparation

-

To a round-bottom flask, add a magnetic stir bar, the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and ethanol (10 mL).

-

Stir the mixture at room temperature until the solids dissolve.

-

-

Step 2: Catalyst and Nucleophile Addition

-

Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).

-

Add the desired thiol (1.1 mmol) to the reaction mixture.

-

-

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Step 4: Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) or by column chromatography on silica gel.[5]

-

Applications in Medicinal Chemistry

The heterocyclic scaffolds derived from this compound are prevalent in a wide range of biologically active compounds. The ability to rapidly generate diverse libraries of these compounds makes this precursor invaluable in drug discovery programs.[16][17]

| Heterocyclic Core | Biological Activities | Example Application Areas |

| Pyridine | Antihypertensive, Antiviral, Antibacterial, Agonists for adenosine receptors | Cardiovascular disease, Infectious diseases, Cancer therapy[5][18] |

| Pyrimidine | Anticancer, Antiviral, Antibacterial, Anti-inflammatory | Cancer chemotherapy (e.g., as kinase inhibitors), Antiviral agents (e.g., HIV), Antibiotics[6][7][8] |

| Thiazole | Antimicrobial, Anti-inflammatory, Anticancer | Development of new antibiotics, Treatment of inflammatory disorders, Oncology[9][10] |

The functional groups introduced during the synthesis (e.g., amino, cyano, sulfanyl) provide convenient handles for further chemical modification, allowing for the fine-tuning of pharmacological properties in a lead optimization campaign.

Conclusion and Future Outlook

This compound and its related malononitrile-derived synthons are powerful and versatile tools in the arsenal of the synthetic chemist. Their utility in constructing medicinally relevant heterocyclic cores through efficient, often multi-component, reactions is well-established. The future of this field lies in the development of more sustainable and atom-economical catalytic systems, the exploration of novel reaction pathways to access unprecedented heterocyclic systems, and the application of these methods in the synthesis of complex natural products and next-generation therapeutics. The continued investigation of this remarkable precursor will undoubtedly lead to further innovations in both synthetic methodology and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783443, this compound. Retrieved from [Link].

-

MATERIAL SAFETY DATA SHEETS (n.d.). Malononitrile. Retrieved from [Link]. (Note: A generic link is provided as the original link was not accessible).

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from a university repository. (Note: The original source appears to be academic course material or a thesis, a general link is not available).

-

Wikipedia contributors. (2023, April 2). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 124(3), 639-646. Retrieved from [Link].

-

Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publishers. Retrieved from [Link].

-

Nerkar, A. U. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Retrieved from [Link].

-

Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(4), 384-406. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link].

-

Dotsenko, V. V., et al. (2021). Preparation of thiazole-containing diamino acids. ResearchGate. Retrieved from [Link].

-

Helmy, N. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(1), 298-306. Retrieved from [Link].

-

Gasparyan, S., et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 26(15), 4615. Retrieved from [Link].

-

Helmy, N. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. ResearchGate. Retrieved from [Link].

-

Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link].

-

Krivokolysko, S. G., et al. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(31), 18451-18469. Retrieved from [Link].

-

Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270. Retrieved from [Link].

-

Three-component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.). ResearchGate. Retrieved from [Link].

-

Al-Azmi, A. (2003). The chemistry of diaminomaleonitrile and its utility in heterocyclic synthesis. SciSpace. Retrieved from [Link].

- Razek, F. M. A. (2012). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences, 4(Special Publication, Number 2). Retrieved from a university repository. (Note: A direct, stable link is not available).

-

Request PDF. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. Retrieved from [Link].

-

El-Sayed, W. A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1234. Retrieved from [Link].

-

Krivokolysko, S. G., et al. (2017). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Chemistry of Heterocyclic Compounds, 53, 735-753. Retrieved from [Link].

-

Sood, A., & Kesavan, V. (2022). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 13(8), 987-992. Retrieved from [Link].

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science Publishers. Retrieved from [Link].

-

Liu, H., et al. (2019). Current developments of coumarin compounds in medicinal chemistry. Medicinal Chemistry Research, 28, 987-1005. Retrieved from [Link].

-

Chemistry of diaminomaleonitrile: Synthesis and structure of two unexpected products from its condensation with 2,5-hexanedione. (n.d.). ResearchGate. Retrieved from [Link].

Sources

- 1. This compound | C4H4N4 | CID 2783443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. bu.edu.eg [bu.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

Diaminomaleonitrile: A Cornerstone of Prebiotic Chemistry and Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaminomaleonitrile (DAMN), a simple tetramer of hydrogen cyanide, stands as a molecule of profound significance at the intersection of prebiotic chemistry and contemporary organic synthesis.[1] First isolated as an impure solid in 1873, its structure and pivotal role were elucidated over the subsequent decades.[2] Composed of two amino groups and two nitrile groups attached to a central carbon-carbon double bond, DAMN's unique electronic and structural characteristics make it an exceptionally versatile and reactive building block.[2][3] This guide provides a comprehensive technical overview of the chemistry of DAMN, from its fundamental properties and synthesis to its complex reactivity and its critical applications in theories on the origin of life, drug discovery, and materials science.

Physicochemical and Structural Properties

DAMN is typically a brown crystalline powder, though its appearance can range from light yellow to brown depending on purity.[3] Its structure is defined by the cis-(Z) configuration of the amino groups around the C=C double bond.[2][4] This stereochemistry is crucial to its reactivity, particularly in cyclization reactions. The molecule is sensitive to prolonged air and light exposure and should be stored accordingly in a cool, dark, and dry place.[3][5]

Table 1: Key Physicochemical Properties of Diaminomaleonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₄ | [2][3] |

| Molar Mass | 108.10 g/mol | [2][4] |

| IUPAC Name | (2Z)-2,3-Diaminobut-2-enedinitrile | [2][4] |

| CAS Number | 1187-42-4 | [3] |

| Appearance | Light yellow to brown crystalline powder | [3] |

| Melting Point | 178-179 °C | [2][3] |

| Water Solubility | 5 g/L (25 °C) | [3] |

| Other Solubilities | Soluble in methanol, ethanol, DMF, DMSO. Slightly soluble in ether, dioxane. Insoluble in benzene, acetone, xylene. | [3] |

| Stability | Light and air sensitive | [3][5] |

Synthesis of Diaminomaleonitrile

The primary and most fundamental route to DAMN is the base-catalyzed tetramerization of hydrogen cyanide (HCN).[2][6] This process is of immense interest in prebiotic chemistry, as HCN is a simple molecule believed to have been abundant on early Earth.[7] Modern laboratory and industrial syntheses have been optimized for high yield and rapid reaction times by employing polar aprotic solvents and specific catalysts.[8]

Causality in Synthesis Design:

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical.[8] These solvents effectively solvate the cationic species involved in the reaction mechanism without interfering with the nucleophilic cyanide ions, thereby accelerating the polymerization process. The use of a basic catalyst (e.g., NaCN, KCN) facilitates the initial deprotonation steps required to initiate the HCN oligomerization cascade.[8] This contrasts with older methods that required long reaction times and produced low yields.[8]

Experimental Protocol: High-Yield Synthesis of DAMN from HCN

This protocol is adapted from established industrial processes and should only be performed by trained personnel in a certified fume hood due to the extreme toxicity of hydrogen cyanide.[8][9]

-

Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas scrubber containing a bleach solution to neutralize any unreacted HCN.

-

Solvent and Catalyst: Charge the flask with 200 mL of dimethylformamide (DMF) and 1.0 g of sodium cyanide (NaCN) as the catalyst. Stir the mixture until the catalyst is fully dissolved.

-

HCN Addition: Cool the stirred solution to 0-5 °C using an ice bath. Slowly add 54 g (2.0 mol) of liquefied hydrogen cyanide via the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Maintain this temperature with stirring for 4 hours. The solution will typically darken to an orange or brown color.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of cold water with vigorous stirring. The solid product, diaminomaleonitrile, will precipitate.

-

Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid cake thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol (50 mL). Dry the product in a vacuum oven at 50 °C to a constant weight. A typical yield is 40-45 g (74-83%).

Visualization: Synthesis Workflow

Caption: The proposed prebiotic pathway from HCN to Adenine via DAMN.

Drug Development and Medicinal Chemistry

DAMN is a valuable scaffold for the synthesis of novel therapeutic agents. [10]Its ability to form diverse heterocyclic structures is leveraged to create molecules with specific biological activities.

-

Antichagasic Agents: Schiff bases derived from DAMN have been synthesized and investigated as inhibitors of cruzain, a critical cysteine protease in Trypanosoma cruzi, the parasite that causes Chagas disease. [11][12]Computational studies, including molecular docking, guide the design of these inhibitors to maximize their interaction with the enzyme's active site. [12]* Other Therapeutic Areas: The purine and pyrimidine rings, readily synthesized from DAMN, are foundational structures in a vast number of antiviral and anticancer drugs. [8][13]DAMN provides a cost-effective entry point for the synthesis of novel analogues for drug screening libraries. [3]

Materials Science

The unique electronic properties of DAMN and its derivatives make them attractive for materials science applications.

-

Dyes and Pigments: The extended conjugation in DAMN derivatives, particularly in pyrazines and Schiff bases, leads to strong chromophores, making them suitable for use as dyes and pigments. [14][10]* Optical Sensors: Porphyrazines, which can be synthesized from DAMN, are macrocyclic compounds with significant potential in optical sensor technology due to their intense absorption and fluorescence properties. [14]

Safety and Handling

Diaminomaleonitrile is a hazardous chemical and must be handled with appropriate precautions. [15]It is classified as toxic if swallowed and harmful if inhaled or in contact with skin. [4][15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [5]All handling should be performed in a well-ventilated area or a chemical fume hood. [5]* Handling: Avoid breathing dust. Minimize dust generation during transfer. [5]Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. * Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air. [3][5]* Spills: For small spills, dampen the solid material with alcohol, then carefully transfer it to a sealed container for disposal. [4]Clean the spill area with an absorbent paper dampened with alcohol, followed by washing with soap and water. [4]

Conclusion

From its speculative role as a key intermediate on a prebiotic Earth to its established position as a versatile workhorse in modern synthetic chemistry, diaminomaleonitrile is a molecule of remarkable importance. Its simple structure, derived from the polymerization of hydrogen cyanide, belies its rich and complex reactivity. For researchers in drug discovery, materials science, and organic synthesis, DAMN offers a cost-effective and powerful platform for the construction of complex nitrogen-containing molecules. Its continued study not only provides insights into the potential origins of life but also fuels innovation in the development of new medicines and advanced materials.

References

-

Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616–642. [Link]

-

ACS Publications. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers. ACS Omega. [Link]

-

Taylor & Francis Online. (n.d.). Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Diaminomaleonitrile | Request PDF. [Link]

- Google Patents. (n.d.). US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile.

- Google Patents. (n.d.). US3701797A - Process for preparing diaminomaleonitrile.

-

National Center for Biotechnology Information. (n.d.). Diaminomaleonitrile. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Diaminomaleonitrile. [Link]

-

ResearchGate. (n.d.). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. | Request PDF. [Link]

-

ACS Publications. (2025). Diaminomaleonitrile (DAMN)-Based Salen-Type Cobalt Complexes as Cyclable Sensors for H2S/HS–: Biological Applications. Inorganic Chemistry. [Link]

-

MDPI. (2026). Molecular Dissipative Structuring; The Fundamental Creative Force in Biology. Entropy. [Link]

-

ResearchGate. (2018). Spectroscopic Indicators of Diaminomaleonitrile Bisubstitution: A Review. [Link]

-

ACS Publications. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers. ACS Omega. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

-

ResearchGate. (n.d.). Four main band regions of IR over the spectra of DAMN. [Link]

-

Organic Syntheses. (n.d.). diaminomaleonitrile (hydrogen cyanide tetramer). [Link]

-

PubMed. (n.d.). The prebiotic chemistry of nucleotides. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. [Link]

-

National Institutes of Health. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Molecules. [Link]

Sources

- 1. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 3. Diaminomaleonitrile | 1187-42-4 [chemicalbook.com]

- 4. Diaminomaleonitrile | C4H4N4 | CID 2723951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US3701797A - Process for preparing diaminomaleonitrile - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Detailed experimental protocol for Knoevenagel condensation with 2-(diaminomethylidene)propanedinitrile

Abstract

This document provides a comprehensive, in-depth guide to the Knoevenagel condensation reaction utilizing 2-(diaminomethylidene)propanedinitrile as the active methylene compound. This protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide critical insights into reaction optimization, troubleshooting, and product characterization. The causality behind experimental choices is explained to empower users to adapt and refine the protocol for their specific carbonyl substrates.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds.[1][2] The reaction involves the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration step.[1][3][4] While classic active methylene compounds like malononitrile and ethyl cyanoacetate are widely employed[5][6][7], this application note focuses on the use of this compound, a derivative of malononitrile, which offers unique reactivity and potential for synthesizing novel nitrogen-containing heterocyclic compounds and other valuable chemical entities. The presence of the diaminomethylidene group can influence the electronic properties and reactivity of the methylene protons, potentially leading to different reaction kinetics and product profiles compared to unsubstituted malononitrile.

Understanding the interplay between catalyst, solvent, and reaction temperature is paramount for achieving high yields and selectivity in Knoevenagel condensations. This guide will provide a robust framework for successfully employing this compound in this versatile and powerful reaction.

Reaction Mechanism and Scientific Principles

The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[2] The fundamental steps are as follows:

-

Deprotonation: A base abstracts an acidic proton from the active methylene group of this compound, generating a resonance-stabilized carbanion (enolate). The electron-withdrawing nitrile groups and the diaminomethylidene moiety enhance the acidity of these protons.

-

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate. This step forms a tetrahedral alkoxide intermediate.[4]

-